3-Bromo-2,2-dimethylpropyl acetate

Description

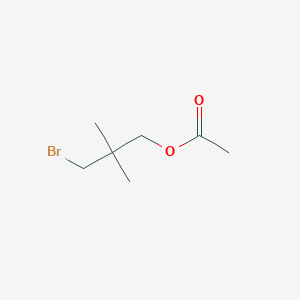

3-Bromo-2,2-dimethylpropyl acetate (CAS: Not explicitly provided in evidence; structurally related to 125997-20-8 for a mixed ester variant ) is a brominated ester compound characterized by a 2,2-dimethylpropyl backbone with a bromine atom at the 3-position and an acetate ester group. This structure confers unique steric and electronic properties, making it relevant in organic synthesis and industrial applications, such as flame retardants or intermediates for pharmaceuticals .

Properties

Molecular Formula |

C7H13BrO2 |

|---|---|

Molecular Weight |

209.08 g/mol |

IUPAC Name |

(3-bromo-2,2-dimethylpropyl) acetate |

InChI |

InChI=1S/C7H13BrO2/c1-6(9)10-5-7(2,3)4-8/h4-5H2,1-3H3 |

InChI Key |

YRVSYVPAIOYEKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(C)(C)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Bromo-2-methylpropyl Acetate (CAS: 539-74-2)

- Structural Difference : Lacks one methyl group at the 2-position compared to 3-bromo-2,2-dimethylpropyl acetate.

- Impact : Reduced steric hindrance may increase reactivity in substitution reactions. Similarity scores (0.88) suggest close structural and functional overlap .

- Applications : Likely used in analogous synthetic pathways but with differing kinetics due to steric effects.

2-Bromopropyl Acetate (CAS: Not specified) and 3-Bromopropyl Acetate (CAS: Not specified)

- Structural Difference : Bromine is positioned at the 2- or 3-carbon of a linear propyl chain, without dimethyl substitution.

- Impact: Lower molecular weight and boiling points compared to the dimethyl variant. For example, 2,3-dibromopropyl acetate (CAS: Not specified) has a boiling point of 94–95°C at 6 mm Hg , while dimethyl analogs likely exhibit higher boiling points due to increased branching.

- Reactivity : Linear bromopropyl esters undergo faster nucleophilic substitution due to reduced steric hindrance .

2,3-Dibromopropyl Acetate (CAS: Not specified)

3-Bromo-2,2-dimethylpropyl Benzoate (CAS: 70659-74-4)

- Structural Difference : Benzoate ester replaces the acetate group.

- Properties : Molecular weight: 271.15 g/mol; molecular formula: $ \text{C}{12}\text{H}{15}\text{BrO}_2 $.

- Applications : The bulkier benzoate group may reduce volatility and alter solubility, favoring use in polymer stabilization or specialty coatings .

Phosphoric Acid Esters with 3-Bromo-2,2-dimethylpropyl Groups (CAS: 125997-20-8)

- Structural Difference : The bromo-dimethylpropyl group is esterified with phosphoric acid alongside 2-bromoethyl and 2-chloroethyl groups.

- Applications : Used as flame retardants but increasingly restricted under green chemistry guidelines .

Physical and Chemical Properties Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.